molecular formula C19H18ClN3O2 B15053282 Antipyrine, 4-((p-chlorophenacylidene)amino)- CAS No. 24377-61-5

Antipyrine, 4-((p-chlorophenacylidene)amino)-

Cat. No.: B15053282
CAS No.: 24377-61-5
M. Wt: 355.8 g/mol
InChI Key: ZQNUZPSLGCRQCR-UHFFFAOYSA-N
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Description

Antipyrine, 4-((p-chlorophenacylidene)amino)- is a derivative of antipyrine, a compound that contains a pyrazolone moiety. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of a chlorophenacylidene group enhances its chemical properties, making it a valuable compound in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrine, 4-((p-chlorophenacylidene)amino)- typically involves the reaction of 4-aminoantipyrine with p-chlorobenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid is often used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Antipyrine, 4-((p-chlorophenacylidene)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenacylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antipyrine, 4-((p-chlorophenacylidene)amino)- stands out due to the presence of the chlorophenacylidene group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and analytical tools.

Properties

CAS No.

24377-61-5

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-2-oxoethyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H18ClN3O2/c1-13-18(21-12-17(24)14-8-10-15(20)11-9-14)19(25)23(22(13)2)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3

InChI Key

ZQNUZPSLGCRQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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